molecular formula C27H45NO13 B8104472 CBZ-aminooxy-PEG8-acid

CBZ-aminooxy-PEG8-acid

Cat. No.: B8104472
M. Wt: 591.6 g/mol
InChI Key: BWJRTPSRBALANL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBZ-aminooxy-PEG8-acid is a polyethylene glycol (PEG)-based linker molecule that contains a carboxybenzyl (CBZ)-protected aminooxy group and a terminal carboxylic acid. This compound is primarily used in bioconjugation and drug development, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

CBZ-aminooxy-PEG8-acid is synthesized through a multi-step process involving the protection of the aminooxy group with a carboxybenzyl (CBZ) group and the attachment of a PEG chain with eight ethylene glycol units. The terminal carboxylic acid group is introduced to facilitate conjugation with other molecules. The synthesis typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for the activation of carboxylic acids .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for clinical applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    CBZ-aminooxy-PEG4-acid: Similar structure but with a shorter PEG chain.

    CBZ-aminooxy-PEG12-acid: Similar structure but with a longer PEG chain.

    CBZ-aminooxy-PEG2-acid: Another variant with an even shorter PEG chain.

Uniqueness

CBZ-aminooxy-PEG8-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it suitable for a wide range of applications in bioconjugation and drug development .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylaminooxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO13/c29-26(30)6-7-32-8-9-33-10-11-34-12-13-35-14-15-36-16-17-37-18-19-38-20-21-39-22-23-41-28-27(31)40-24-25-4-2-1-3-5-25/h1-5H,6-24H2,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJRTPSRBALANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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